molecular formula C17H20N4O3 B4722323 N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide

N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide

Cat. No. B4722323
M. Wt: 328.4 g/mol
InChI Key: YIWOOODZEJSUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinecarboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects. It has also been investigated for its potential use in the treatment of anxiety disorders, depression, and neuropathic pain.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in the regulation of pain, anxiety, and stress. By blocking the NOP receptor, N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide reduces the activity of the nociceptin/orphanin FQ peptide system, which leads to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects. It has also been shown to reduce the development of tolerance to opioids, which makes it a potential candidate for use in combination therapy with opioids. In addition, N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to have a favorable safety profile and does not exhibit the typical side effects associated with traditional opioid analgesics.

Advantages and Limitations for Lab Experiments

One advantage of N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its selectivity for the NOP receptor, which allows for a more targeted approach to the treatment of pain and anxiety disorders. However, one limitation of N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide. One potential direction is the investigation of its potential use in combination therapy with opioids for the treatment of chronic pain. Another direction is the exploration of its potential use in the treatment of anxiety disorders and depression. Furthermore, the development of more water-soluble derivatives of N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide could expand its potential applications in experimental settings.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-21-14(7-8-18-21)13-4-3-9-20(13)17(22)19-12-5-6-15-16(10-12)24-11-23-15/h5-8,10,13H,2-4,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWOOODZEJSUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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